Journal Name:Chemistry of Materials
Journal ISSN:0897-4756
IF:10.508
Journal Website:http://pubs.acs.org/journal/cmatex
Year of Origin:1989
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:967
Publishing Cycle:Semimonthly
OA or Not:Not
Calcifying Coccolithophore: An Evolutionary Advantage Against Extracellular Oxidative Damage
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI: 10.1002/smll.202300346
The evolutionary advantages afforded by phytoplankton calcification remain enigmatic. In this work, fluoroelectrochemical experiments reveal that the presence of a CaCO3 shell of a naturally calcifying coccolithophore, Coccolithus braarudii, offers protection against extracellular oxidants as measured by the time required for the switch-off in their chlorophyll signal, compared to the deshelled equivalents, suggesting the shift toward calcification offers some advantages for survival in the surface of radical-rich seawater.
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Broadband Plasmonic Nanoantennas for Multi-Color Nanoscale Dynamics in Living Cells (Small 28/2023)
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-12 , DOI: 10.1002/smll.202370214
Broadband Plasmonic Nanoantennas
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Extrinsic Interstitial Ions in Metal Halide Perovskites: A Review
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-14 , DOI: 10.1002/smll.202303060
Perovskite solar cells have rapidly developed as a promising technology for the next generation of low-cost photovoltaics, receiving enormous attention from researchers and industries. Compared to traditional semiconducting materials, metal halide perovskite exhibits outstanding tolerance to extrinsic ions. At a certain range of doping concentration, the interstitial occupancy of extrinsic ions provides appealing benefits to the perovskite films, contributing to higher performance and stability of the devices. This review summarizes the research progress of interstitial ions for metal halide perovskite, providing insights into the mechanism and identification of interstitial doping of extrinsic ions, covering the benefits of interstitial ions in regulating crystal growth, inhibiting ion migration, and reducing defect density. Finally, based on the latest progress and findings, further topics and directions of research on interstitial ions in metal halide perovskite are proposed to advance the understanding of interstitial ions in perovskite and promote the development of perovskite photovoltaic technology.
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A Responsive Nanorobot Modulates Intracellular Zinc Homeostasis to Amplify Mitochondria-Targeted Phototherapy
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI: 10.1002/smll.202302952
Zinc has been proven to interweave with many critical cell death pathways, and not only exhibits potent anticancer activity solely, but sensitizes cancer cells to anticancer treatment, making zinc supplementation ideal for boosting odds against malignancy. Herein, a smart nanorobot (termed as Zinger) is developed, composed of iRGD-functionalized liposome encapsulating black phosphorus nanosheet (BPNs) doped zeolite imidazole framework-8 (BPN@ZIF-8), for advancing zinc-promoted photodynamic therapy (PDT). Zinger exhibits photo-triggered sequential mitochondria-targeting ability, and can induce zinc overload-mediated mitochondrial stress, which consequently sensitized tumor to PDT through synergistically modulating reactive oxygen species (ROS) production and p53 pathway. It is identified that Zinger selectively triggered intracellular zinc overload and photodynamic effect in cancer cells, which together enhanced PDT treatment outcomes. Importantly, Zinger shows high efficacy in overcoming various treatment barriers, allowing for effectively killing cancer cells in the complex circumstances. Particularly, Zinger exhibits good tumor accumulation, penetration, and even cell uptake, and can respond to light stimulation to eliminate tumors while avoiding normal tissues, thereby prolonging survival of tumor-bearing mice. Therefore, the study provides a novel insight in the development of novel zinc-associated therapy for advancing cancer treatment approaches.
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A Versatile Extended Stöber Approach to Monodisperse Sub-40 nm Carbon Nanospheres for Stabilizing Atomically Dispersed Fe─N4 Sites Toward Efficient Oxygen Reduction Electrocatalysis
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-12 , DOI: 10.1002/smll.202303329
The development of atomically dispersed iron-nitrogen-carbon (Fe─N─C) catalysts as an alternative to precious platinum holds great potential for the substantial progress of a variety of oxygen reduction reaction (ORR)-associated energy conversion technologies. Nevertheless, the precise synthesis of Fe─N─C single atomic catalysts (SACs) with a high density of accessible active sites and pronounced electrocatalytic performance still remains an enormous challenge. Herein, an innovative extended Stöber method is designed for the controllable preparation of monodisperse small-sized N-doped carbon colloidal nanospheres (≈40 nm) anchoring atomically isolated Fe─N4 sites (abbreviated as Fe-SA@N-CNSs hereafter) with a narrow size distribution and high uniformity. Benefiting from the single Fe─N4 moieties and the unique spherical carbon substrate, the resultant Fe-SA@N-CNSs exhibit excellent ORR activity, outstanding long-term durability, and methanol tolerance in KOH electrolyte. More impressively, when further assembled into a flexible solid-state rechargeable zinc–air battery (ZAB), the Fe-SA@N-CNSs-driven ZAB delivers a higher open circuit voltage, a larger power density, and robust cycling/mechanical stability, outperforming the state-of-the-art Pt/C-based counterpart and further testifying the great potential of the as-prepared Fe-SA@N-CNSs in diverse ORR-related practical energy devices. The developed extended Stöber method provides an efficient and versatile avenue toward the preparation of a series of well-defined SACs for diverse electrocatalytic systems.
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Glutathione-Responsive Methotrexate Polymersomes for Potential Management of Ectopic Pregnancy
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-14 , DOI: 10.1002/smll.202302969
The first-line treatment for ectopic pregnancy (EP), the chemotherapeutic methotrexate (MTX), has a failure rate of more than 10%, which can lead to severe complications or death. Inadequate accumulation of administered MTX at the ectopic implantation site significantly contributes to therapeutic failure. This study reports the first glutathione-responsive polymersomes for efficient delivery of MTX to the implantation site and its triggered release in placental cells. Fluorescence and photoacoustic imaging have confirmed that the developed polymersomes preferentially accumulate after systemic administration in the implantation site of pregnant mice at early gestational stages. The high concentrations of intracellular glutathione (GSH) reduce an incorporated disulfide bond within polymersomes upon internalization into placental cells, resulting in their disintegration and efficient drug release. Consequently, MTX delivered by polymersomes induces pregnancy demise in mice, as opposed to free MTX at the same dose regimen. To achieve the same therapeutic efficacy with free MTX, a sixfold increase in dosage is required. In addition, mice successfully conceive and birth healthy pups following a prior complete pregnancy demise induced by methotrexate polymersomes. Therefore, the developed MTX nanomedicine can potentially improve EP management and reduce associated mortality rates and related cost.
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Axial Chlorine Induced Electron Delocalization in Atomically Dispersed FeN4 Electrocatalyst for Oxygen Reduction Reaction with Improved Hydrogen Peroxide Tolerance
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI: 10.1002/smll.202303598
Atomically dispersed iron sites on nitrogen-doped carbon (Fe-NC) are the most active Pt-group-metal-free catalysts for oxygen reduction reaction (ORR). However, due to oxidative corrosion and the Fenton reaction, Fe-NC catalysts are insufficiently active and stable. Herein, w e demonstrated that the axial Cl-modified Fe-NC (Cl-Fe-NC) electrocatalyst is active and stable for the ORR in acidic conditions with high H2O2 tolerance. The Cl-Fe-NC exhibits excellent ORR activity, with a high half-wave potential (E1/2) of 0.82 V versus a reversible hydrogen electrode (RHE), comparable to Pt/C (E1/2 = 0.85 V versus RHE) and better than Fe-NC (E1/2 = 0.79 V versus RHE). X-ray absorption spectroscopy analysis confirms that chlorine is axially integrated into the FeN4. More interestingly, compared to Fe-NC, the Fenton reaction is markedly suppressed in Cl-Fe-NC. In situ electrochemical impedance spectroscopy reveals that Cl-Fe-NC provides efficient electron transfer and faster reaction kinetics than Fe-NC. Density functional theory calculations reveal that incorporating Cl into FeN4 can drive the electron density delocalization of the FeN4 site, leading to a moderate adsorption free energy of OH* (∆GOH*), d-band center, and a high onset potential, and promotes the direct four-electron-transfer ORR with weak H2O2 binding ability compared to Cl-free FeN4, indicating superior intrinsic ORR activity.
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Biomineralized RuO2 Nanozyme with Multi-Enzyme Activity for Ultrasound-Triggered Peroxynitrite-Boosted Ferroptosis
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-11 , DOI: 10.1002/smll.202303057
Ferroptosis, as a non-apoptotic cell death pathway, has attracted increasing attention for cancer therapy. However, the clinical application of ferroptosis-participated modalities is severely limited by the low efficiency owing to the intrinsic intracellular regulation pathways. Herein, chlorin e6 (Ce6) and N-acetyl-l-cysteine-conjugated bovine serum albumin-ruthenium dioxide is elaborately designed and constructed for ultrasound-triggered peroxynitrite-mediated ferroptosis. Upon ultrasound stimulation, the sonosensitizers of Ce6 and RuO2 exhibit highly efficient singlet oxygen (1O2) generation capacity, which is sequentially amplified by superoxide dismutase and catalase-mimicking activity of RuO2 with hypoxia relief. Meanwhile, the S-nitrosothiol group in BCNR breaks off to release nitric oxide (NO) on-demand, which then reacts with 1O2 forming highly cytotoxic peroxynitrite (ONOO−) spontaneously. Importantly, BCNR nanozyme with glutathione peroxidase-mimicking activity can consume glutathione (GSH), along with the generated ONOO− downregulates glutathione reductase, avoiding GSH regeneration. The two-parallel approach ensures complete depletion of GSH within the tumor, resulting in the boosted ferroptosis sensitization of cancer cells. Thus, this work presents a superior paradigm for designing peroxynitrite-boosted ferroptosis sensitization cancer therapeutic.
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Breathable Lignin Nanoparticles as Reversible Gas Swellable Nanoreactors
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-12 , DOI: 10.1002/smll.202304517
Small 2023, 19, 2205672 https://doi.org/10.1002/smll.202205672 In Figure 3e of the published version, the signals corresponding to the residual solvent (trifluoroethanol) are not visible. The reason for this discrepancy is that they overlayed white text boxes over the solvent trace signals to simplify the spectra and avoid confusing the non-expert reader. Figure 3Open in figure viewerPowerPoint Characterization of the gas-switchable behavior and stability in acidic conditions of hy-LNPs: a) reversible changes in the hydrodynamic diameter (Dh) of hy-LNPs30 upon repeated cycles of alternating O2/N2 bubbling. b,c) DLS traces and TEM images of hy-LNPs30 before and after the application of a O2/N2 bubbling cycle. Note that in each cycle dispersions were exposed to 15 min of bubbling with the corresponding gas. Scale bars: 100 nm (d) evolution of zeta potential for LNPs, hy-LNPs20, and hy-LNPs30 (before and after O2 exposure) at pH = 2.0. e) Evolution of 19F NMR spectra of hy-LNPs30 after the application of O2 bubbling at different times. * Corresponds to the presence of residual solvent (trifluoroethanol, TFE). The authors noted that the absence of the solvent peaks does not alter any interpretation of results or conclusion presented in the paper. However, the corresponding authors have proactively identified that not showing the solvent peaks can raise questions regarding the credibility of the data. Below the corrected Figure 3 and its updated caption.
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Metal–Organic Framework-Manipulated Dielectric Genes Inside Silicon Carbonitride toward Tunable Electromagnetic Wave Absorption
Chemistry of Materials ( IF 10.508 ) Pub Date: 2023-07-16 , DOI: 10.1002/smll.202304694
Heterointerface engineering for different identifiable length scales has emerged as a key research area for obtaining materials capable of high-performance electromagnetic wave absorption; however, achieving controllable architectural and compositional complexity in nanomaterials with environmental and thermal stabilities remains challenging. Herein, metal-containing silicon carbonitride (SiCN/M) nanocomposite ceramics with multiphase heterointerfaces were in situ synthesized via coordination crosslinking, catalytic graphitization, and phase separation processes using trace amounts of metal–organic frameworks (MOFs). The results reveal that the regulation of dielectric genes by MOFs can yield considerable lattice strain and abundant lattice defects, contributing to strong interfacial and dipole polarizations. The as-prepared SiCN/M ceramics demonstrate excellent microwave absorption performance: the minimum reflection loss (RLmin) is −72.6 dB at a thickness of only 1.5 mm and −54.1 dB at an ultralow frequency of 3.56 GHz for the SiCN/Fe ceramics and the RLmin is −55.1 dB with a broad bandwidth of 3.4 GHz at an ultralow thickness of 1.2 mm for the SiCN/CoFe ceramic. The results are expected to provide guidance for the design of future dielectric microwave absorption materials based on heterointerface engineering while offering a paradigm for developing MOF-modified SiCN nanocomposite ceramics with desirable properties.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.70 310 Science Citation Index Science Citation Index Expanded Not
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https://pubs.acs.org/page/cmatex/submission/templates.html
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